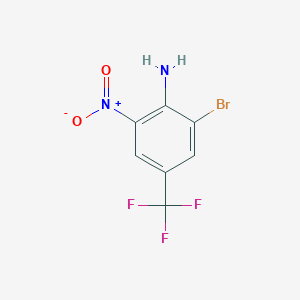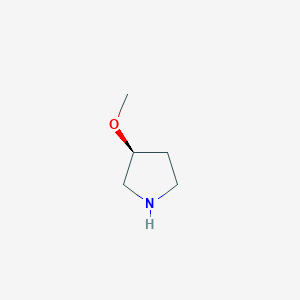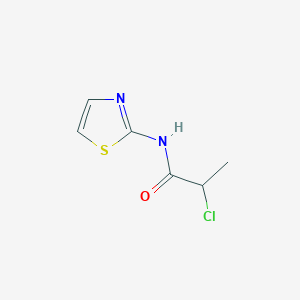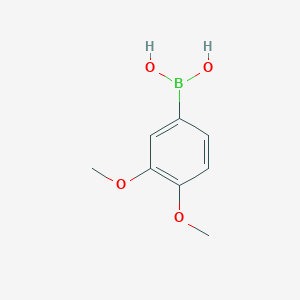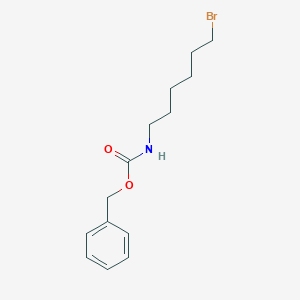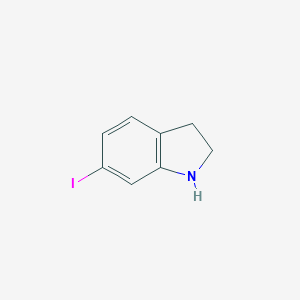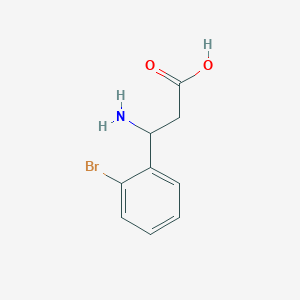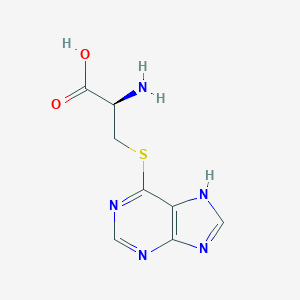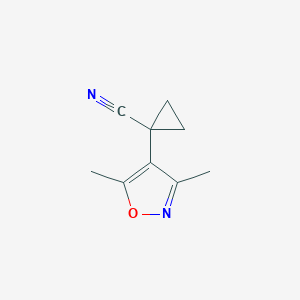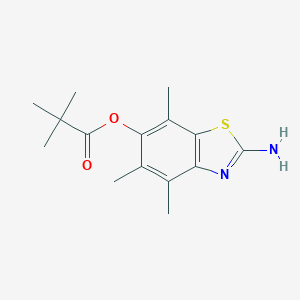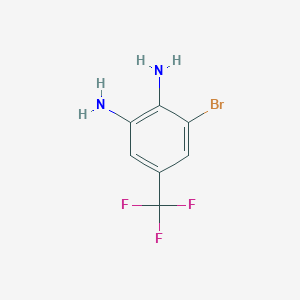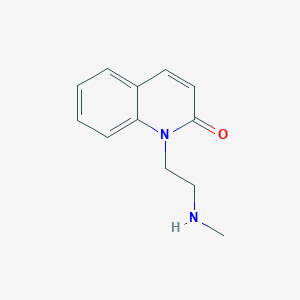
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry. MQ has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood. However, several studies have suggested that the compound exerts its biological effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may act as a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the expression of various cytokines and chemokines involved in the immune response. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may act as a potential antimetastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained with high purity and yield. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe compound for use in scientific research. However, there are also some limitations associated with the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in lab experiments. The compound has poor solubility in water, which may limit its use in certain experimental conditions. Moreover, the mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the potential applications of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in the treatment of various diseases should be further investigated. Third, the development of novel derivatives of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one with improved solubility and potency may enhance its potential applications in scientific research. Fourth, the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one may enhance its potential applications in clinical settings.
Synthesemethoden
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one can be synthesized through a multistep process that involves the condensation of 2-acetylquinoline with methylamine followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been reported in several studies, and the compound has been obtained with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been investigated for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to possess neuroprotective effects and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the immune response and has been suggested as a potential therapeutic agent for the treatment of inflammatory conditions.
Eigenschaften
CAS-Nummer |
113582-25-5 |
|---|---|
Produktname |
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-[2-(methylamino)ethyl]quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12(14)15/h2-7,13H,8-9H2,1H3 |
InChI-Schlüssel |
IRYVZRBNESVEMB-UHFFFAOYSA-N |
SMILES |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
Kanonische SMILES |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
Synonyme |
2(1H)-Quinolinone,1-[2-(methylamino)ethyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



